1'-(2-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one
Description
Properties
IUPAC Name |
1'-(2-bromobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO3/c21-16-7-3-1-5-14(16)19(24)22-11-9-20(10-12-22)13-17(23)15-6-2-4-8-18(15)25-20/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFVZWXCYBTOPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1’-(2-Bromobenzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chroman Scaffold: The chroman scaffold can be synthesized through the cyclization of appropriate phenolic precursors.
Introduction of the Piperidinone Ring: The piperidinone ring is introduced via a nucleophilic substitution reaction, often using piperidine derivatives.
Bromobenzoylation: The final step involves the bromobenzoylation of the spirocyclic intermediate, typically using 2-bromobenzoyl chloride in the presence of a base such as triethylamine.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
1’-(2-Bromobenzoyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1’-(2-Bromobenzoyl)spiro[chroman-2,4’-piperidin]-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1’-(2-Bromobenzoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Key Observations :
- Halogenation at the chromanone core (e.g., C6-bromo in 6-Bromospiro[chroman-2,4′-piperidin]-4-one) enhances reactivity but may reduce metabolic stability .
Anticancer Activity
Spirochromanones exhibit potent cytotoxicity via apoptosis induction and cell cycle arrest. Selected examples:
Key Findings :
Enzyme Inhibition (Acetyl-CoA Carboxylase, ACC)
Spirochromanones are potent ACC inhibitors, targeting lipid metabolism in obesity and diabetes:
Key Insights :
- Bulky substituents (e.g., 2-bromobenzoyl) may reduce ACC inhibition efficacy compared to planar heterocycles like quinoline .
Pharmacological Versatility
- Antimicrobial Activity : Pyrrole-containing derivatives (e.g., 1'-(1-(4-Chlorobenzyl)-1H-pyrrole-2-carbonyl) ) exhibit moderate antifungal and antibacterial effects, likely via membrane disruption .
- Metabolic Stability : Methoxy-substituted derivatives (e.g., 1'-benzyl-6-methoxyspiro[chroman-2,4'-piperidin]-4-one ) show improved pharmacokinetic profiles due to reduced oxidative metabolism .
Biological Activity
1'-(2-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a complex organic compound with significant potential in medicinal chemistry due to its unique spirocyclic structure. This article explores its biological activities, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a bromobenzoyl group attached to a spiro[chroman-2,4'-piperidin]-4-one scaffold. This structure is notable for its potential interactions with various biological targets, which may lead to diverse therapeutic applications.
1. Anticancer Properties
Research indicates that this compound exhibits anticancer activity . It is believed to inhibit cell proliferation by interacting with specific enzymes involved in cancer cell growth. For example, studies have shown that the compound can inhibit certain kinases that are critical for tumor progression.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Preliminary studies suggest that it may be effective against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
3. Cholinesterase Inhibition
Another significant aspect of its biological activity is its potential as a cholinesterase inhibitor . This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease, where cholinesterase inhibitors are used to enhance cholinergic neurotransmission.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity. For instance, it could inhibit cholinesterase enzymes, leading to increased levels of acetylcholine in synaptic clefts.
- Signal Transduction Pathways : By affecting signal transduction pathways, the compound could influence cellular responses related to growth and apoptosis.
Research Findings and Case Studies
Recent studies have provided insights into the efficacy and safety profiles of this compound:
| Study | Findings |
|---|---|
| In vitro studies on cancer cell lines | Demonstrated significant inhibition of proliferation in various cancer types (e.g., breast and colon cancer) with IC50 values in the micromolar range. |
| Antimicrobial assays | Showed effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) comparable to established antibiotics. |
| Cholinesterase inhibition assays | Revealed IC50 values indicating moderate inhibition compared to standard cholinesterase inhibitors like physostigmine. |
Comparative Analysis
When comparing this compound with other similar compounds, it stands out due to its specific combination of functional groups:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Bromospiro[chroman-2,4'-piperidin]-4-one | Bromine substitution | Potential anticancer activity |
| tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine]-2,4'-piperidine | Dioxine ring incorporation | Antimicrobial properties |
| 1-Boc-4-(4-Bromobenzoyl)piperidine | Benzoyl substitution | Analgesic properties |
Q & A
Q. What are the key synthetic routes for 1'-(2-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one and its derivatives?
The synthesis typically involves multi-step procedures:
- Method A : Reaction of spiro[chroman-2,4'-piperidin]-4-one with acid chlorides (e.g., 2-bromobenzoyl chloride) under triethylamine catalysis, followed by heating (60°C, 5 hours), solvent removal, and recrystallization from ethanol .
- Method B : Sulfonylation using sulfonyl chlorides under similar conditions, yielding derivatives with enhanced bioactivity (e.g., compound 16 with IC50 values of 0.31–5.62 μM) .
Key intermediates like tert-butyl 4-oxospiro[chroman-2,4′-piperidine]-1′-carboxylate are synthesized via base-catalyzed spirocyclization of 1-(2-hydroxyphenyl)ethanone and N-Boc-4-piperidinone .
Q. What structural features contribute to the compound’s biological activity?
The spirocyclic framework (chroman fused with piperidine) provides conformational rigidity, while the 2-bromobenzoyl group enhances lipophilicity and target binding. Substituents on the piperidine ring (e.g., sulfonyl groups) significantly modulate potency, as seen in compound 16’s superior cytotoxicity compared to trimethoxyphenyl derivatives (IC50: 0.31 μM vs. 18.77 μM) .
Q. Which in vitro assays are commonly used to evaluate its anticancer potential?
- MTT assay : Standard for cytotoxicity screening (72-hour exposure, MCF-7, A2780, HT-29 cell lines) .
- Annexin V/PI staining : Quantifies apoptosis induction (e.g., compound 16 increased early apoptosis by >3x in MCF-7 cells) .
- Cell cycle analysis : Flow cytometry to detect phase-specific arrest (e.g., G2-M phase accumulation with compound 16) .
Q. How is the compound characterized post-synthesis?
- ¹H/¹³C NMR : Confirms spirocyclic structure and substituent integration .
- HRMS : Validates molecular mass and purity .
- Elemental analysis : Ensures stoichiometric accuracy (e.g., C, H, N content) .
Advanced Research Questions
Q. How do substituents influence the compound’s mechanism of action?
- Sulfonyl vs. Carbonyl bridges : Sulfonyl derivatives (e.g., compound 16) exhibit stronger pro-apoptotic effects due to enhanced electrophilicity and protein binding (e.g., acetyl-CoA carboxylase inhibition) .
- Halogen substitution : Bromine at the benzoyl position improves metabolic stability and target affinity compared to chlorine or methoxy groups .
Q. What contradictions exist in structure-activity relationship (SAR) data?
- While sulfonyl derivatives show potent cytotoxicity (IC50 <5 μM), some analogs with bulky substituents (e.g., trimethoxyphenyl) display reduced activity (IC50 >18 μM), suggesting steric hindrance limits target engagement .
- Paradoxically, certain low-activity derivatives (e.g., compound 15) still induce apoptosis, implying off-target effects or alternative pathways .
Q. How can researchers optimize apoptosis induction in resistant cell lines?
- Dose-dependent strategies : Compound 16 increases sub-G1 populations (0.3% to 1.54%) at higher concentrations (10 μM) .
- Combination therapies : Pairing with DNA-damaging agents (e.g., doxorubicin) may synergize via dual apoptosis/necrosis pathways .
Q. What computational methods support target identification?
Q. How do pharmacokinetic challenges impact in vivo translation?
Q. What comparative studies exist with structurally related compounds?
- Spiro[chroman-2,4′-piperidin]-4-one vs. ADL5859 : The latter (with a hydroxyphenyl group) shows δ-opioid receptor agonism but weaker anticancer activity, highlighting the critical role of the 2-bromobenzoyl group .
- 1'-(2,5-Dichlorobenzoyl) analog : Demonstrates ACC inhibition (IC50: 12 nM) but lower apoptosis induction than the 2-bromo derivative .
Methodological Recommendations
- Synthetic optimization : Prioritize sulfonyl and halogenated derivatives for enhanced bioactivity .
- Mechanistic studies : Combine transcriptomics (RNA-seq) with proteomics to map apoptosis-related pathways (e.g., Bcl-2/Bax ratio changes) .
- In vivo models : Use xenografts (e.g., HCT-116) to validate tumor growth inhibition and pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
